molecular formula C23H13ClF3NO3 B10903088 (4Z)-2-(2-chloro-4,5-difluorophenyl)-4-{3-[(3-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

(4Z)-2-(2-chloro-4,5-difluorophenyl)-4-{3-[(3-fluorobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

Cat. No.: B10903088
M. Wt: 443.8 g/mol
InChI Key: OOKKGWUYCGNHPY-NKVSQWTQSA-N
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Description

2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((Z)-1-{3-[(3-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by its multiple halogen substitutions, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((Z)-1-{3-[(3-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5-ONE typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Halogenation: Introduction of chlorine and fluorine atoms into the phenyl ring through electrophilic aromatic substitution.

    Formation of Oxazole Ring: Cyclization reaction involving an appropriate precursor to form the oxazole ring.

    Substitution Reactions: Introduction of the benzyl and other substituents through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((Z)-1-{3-[(3-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((Z)-1-{3-[(3-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((Z)-1-{3-[(3-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s halogenated phenyl groups and oxazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions can modulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-CHLORO-4,5-DIFLUOROPHENYL)-1,3-OXAZOLE: Lacks the benzyl and methylene groups, resulting in different chemical properties and reactivity.

    4-((Z)-1-{3-[(3-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5-ONE: Similar structure but without the halogenated phenyl group, leading to different biological activity.

Uniqueness

The unique combination of halogenated phenyl groups and the oxazole ring in 2-(2-CHLORO-4,5-DIFLUOROPHENYL)-4-((Z)-1-{3-[(3-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-1,3-OXAZOL-5-ONE imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H13ClF3NO3

Molecular Weight

443.8 g/mol

IUPAC Name

(4Z)-2-(2-chloro-4,5-difluorophenyl)-4-[[3-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C23H13ClF3NO3/c24-18-11-20(27)19(26)10-17(18)22-28-21(23(29)31-22)9-13-3-2-6-16(8-13)30-12-14-4-1-5-15(25)7-14/h1-11H,12H2/b21-9-

InChI Key

OOKKGWUYCGNHPY-NKVSQWTQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)/C=C\3/C(=O)OC(=N3)C4=CC(=C(C=C4Cl)F)F

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=CC(=C2)C=C3C(=O)OC(=N3)C4=CC(=C(C=C4Cl)F)F

Origin of Product

United States

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